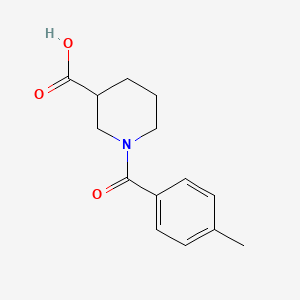

1-(4-氟苯基)-N-苯基-4-丙氧基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

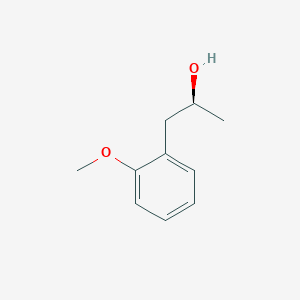

The compound 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been studied for their potential use in various therapeutic areas.

Synthesis Analysis

While the specific synthesis of 1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes involving the condensation of amines with carboxylic acids or their derivatives, followed by cyclization with appropriate diketones. For example, the synthesis of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involved cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione and subsequent saponification .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is typically characterized using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The crystal structure helps in understanding the molecular conformation and the intermolecular interactions that stabilize the structure. For instance, the related compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was analyzed using single-crystal X-ray diffraction, revealing its triclinic crystal system and hydrogen bond interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, due to the presence of reactive functional groups. The reactivity can be influenced by the substituents on the phenyl rings and the pyrazole moiety. For example, the presence of a fluorine atom can affect the electron density and reactivity of the compound, as seen in the molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which suggested that the fluorine atom plays a crucial role in binding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the introduction of electron-withdrawing groups like fluorine can increase the compound's acidity and affect its solubility in various solvents. The infrared spectrum and optical properties of these compounds can also provide insights into their chemical behavior, as demonstrated by the study of vibrational frequencies and molecular docking of a related compound .

科学研究应用

合成和细胞毒性评估

一系列与1-(4-氟苯基)-N-苯基-4-丙氧基-1H-吡唑-3-甲酰胺相关的类似物被合成并评估了它们对乳腺癌细胞系MCF-7和MBA-MD-231的细胞毒性作用。特别是,一种化合物显示出有希望的细胞毒性,对癌细胞系的GI50值分别<0.1和45.8 μM。研究了这些化合物的构效关系(SAR),突出了这种化学结构在抗癌药物开发中的潜力(Ahsan等人,2018)。

结构表征和晶体学

合成了两种与目标化合物密切相关的吡唑啉衍生物,并通过单晶X射线衍射对其结构进行了表征。该研究详细了解了分子几何和分子间相互作用,有助于理解结构变化如何影响这些化合物的生物活性(Jasinski等人,2012)。

合成含氟吡唑用于药物化学

具有额外官能团的氟化吡唑,例如在1-(4-氟苯基)-N-苯基-4-丙氧基-1H-吡唑-3-甲酰胺中发现的那些,作为药物化学中的构建块具有重要意义。开发了一种合成新3-氨基-4-氟吡唑的策略,证明了这些化合物在合成更复杂分子的合成中的效用,用于潜在的治疗应用(Surmont等人,2011)。

吡唑-磺酰胺衍生物的抗增殖活性

一系列吡唑-磺酰胺衍生物,包括类似于1-(4-氟苯基)-N-苯基-4-丙氧基-1H-吡唑-3-甲酰胺的结构,被合成并评估了它们对各种癌细胞系的抗增殖活性。一些化合物表现出有希望的广谱抗肿瘤活性,突出了这种化学骨架在抗癌治疗中的潜力(Mert等人,2014)。

作用机制

属性

IUPAC Name |

1-(4-fluorophenyl)-N-phenyl-4-propoxypyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-2-12-25-17-13-23(16-10-8-14(20)9-11-16)22-18(17)19(24)21-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGSSGMCGVHDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-phenyl-4-propoxy-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2552152.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)

![methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B2552163.png)

![7-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2552165.png)

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)